molecular formula C16H22Si2 B8691639 Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl- CAS No. 1450-16-4

Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl-

Cat. No.: B8691639
CAS No.: 1450-16-4
M. Wt: 270.52 g/mol
InChI Key: ZQZXXLQCPQMXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl- is a useful research compound. Its molecular formula is C16H22Si2 and its molecular weight is 270.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1450-16-4

Molecular Formula

C16H22Si2

Molecular Weight

270.52 g/mol

IUPAC Name

trimethyl-[methyl(diphenyl)silyl]silane

InChI

InChI=1S/C16H22Si2/c1-17(2,3)18(4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

ZQZXXLQCPQMXIO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry 89.3 g of Li metal cut into small pieces in 1500 ml dry tetrahydrofuran (THF) under an Ar atmosphere was treated dropwise with neat Ph2MeSiCl (1302.2g, 5.59 moles). During the addition, agitation was provided via a mechanical stirrer and an ice bath was employed as necessary to hold the reaction temperature under 40° C. The mixture was then allowed to stir overnight (16 hr.) at room temperature. The dark red solution of Ph2MeSiLi was then treated with 607.7g (5.59 moles) of Me3SiCl dissolved in 700 ml dry THF. Again an ice bath was utilized to maintain the reaction mixture temperature under 40° C. Near the end of the Me3SiCl addition, the red color of Ph2MeSiLi was completely discharged. Upon completion of the addition, the now essentially colorless mixture was filtered to remove precipitated LiCl and unreacted Li metal. Solvent was removed from the resulting clear solution at reduced pressure and the residual oil fractionally distilled at 0.3 mm Hg to afford 1074.1 g of title compound (71%), bp 108°-110° C.
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607.7g
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5.59 mol
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700 mL
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Yield
71%

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